6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride
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Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a pyrrole ring fused to a pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a suitable cyclization agent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an allosteric modulator of certain receptors, influencing their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyridazine analogs: These compounds also contain nitrogen atoms in their heterocyclic structure and are used in similar applications.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride is unique due to its specific structure and the range of reactions it can undergo. Its versatility in chemical synthesis and potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.2ClH/c11-8(12)6-2-1-5-3-9-4-7(5)10-6;;/h1-2,9H,3-4H2,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYIGZJYPXDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503208-76-0 |
Source
|
Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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